molecular formula C5H9BNO B12551381 Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl CAS No. 146000-02-4

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl

Katalognummer: B12551381
CAS-Nummer: 146000-02-4
Molekulargewicht: 109.94 g/mol
InChI-Schlüssel: VGVXSHWDGIXFKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl typically involves the reaction of boronic acids with amino alcohols under specific conditions. One common method involves the use of boronic acid derivatives and amino alcohols in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the oxazaborolidine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, borane derivatives, and substituted oxazaborolidines, depending on the type of reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a versatile catalyst in various organic reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

146000-02-4

Molekularformel

C5H9BNO

Molekulargewicht

109.94 g/mol

InChI

InChI=1S/C5H9BNO/c1-2-5-4-8-6-7(5)3-1/h5H,1-4H2

InChI-Schlüssel

VGVXSHWDGIXFKX-UHFFFAOYSA-N

Kanonische SMILES

[B]1N2CCCC2CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.